molecular formula C16H18NO+ B11622320 4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium

4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium

Cat. No.: B11622320
M. Wt: 240.32 g/mol
InChI Key: SIWUCBKVSCNFKW-UHFFFAOYSA-N
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Description

4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium is a synthetic organic compound Its structure includes a morpholine ring substituted with phenylpropynyl and propynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent.

    Substitution Reactions: The phenylpropynyl and propynyl groups can be introduced through nucleophilic substitution reactions using appropriate alkynyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Possible incorporation into polymers or as a building block for advanced materials.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Phenylprop-2-yn-1-yl)morpholine: Lacks the additional propynyl group.

    4-(prop-2-yn-1-yl)morpholine: Lacks the phenylpropynyl group.

Uniqueness

4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium is unique due to the presence of both phenylpropynyl and propynyl groups on the morpholine ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18NO+

Molecular Weight

240.32 g/mol

IUPAC Name

4-(3-phenylprop-2-ynyl)-4-prop-2-ynylmorpholin-4-ium

InChI

InChI=1S/C16H18NO/c1-2-10-17(12-14-18-15-13-17)11-6-9-16-7-4-3-5-8-16/h1,3-5,7-8H,10-15H2/q+1

InChI Key

SIWUCBKVSCNFKW-UHFFFAOYSA-N

Canonical SMILES

C#CC[N+]1(CCOCC1)CC#CC2=CC=CC=C2

Origin of Product

United States

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